molecular formula C10H19NO4 B6238239 tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate CAS No. 2306273-06-1

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate

Cat. No.: B6238239
CAS No.: 2306273-06-1
M. Wt: 217.3
InChI Key:
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Description

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate: is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. One common method includes the following steps:

    Starting Materials: tert-butyl carbamate and 3-hydroxyoxetane.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

    Procedure: The tert-butyl carbamate is deprotonated by sodium hydride, forming a nucleophilic species that attacks the oxetane ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The oxetane ring can be reduced under specific conditions to form a more stable ring structure.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a reduced oxetane derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of polymers and materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group and the oxetane ring can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
  • tert-butyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate

Comparison:

  • Structural Differences: The presence of additional hydroxyl groups in similar compounds can significantly alter their chemical reactivity and biological activity.
  • Unique Features: tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties.
  • Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, the specific applications can vary based on their structural differences and resulting properties.

Properties

CAS No.

2306273-06-1

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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